3-(hydrazinecarbonyl)-N-(2-methoxyphenyl)benzene-1-sulfonamide
Description
3-(Hydrazinecarbonyl)-N-(2-methoxyphenyl)benzene-1-sulfonamide is a sulfonamide derivative characterized by a hydrazinecarbonyl (-CONHNH₂) group at the 3-position of the benzene ring and an N-linked 2-methoxyphenyl substituent. This structure combines sulfonamide’s classic pharmacological properties with the hydrazide/hydrazone functional group, which is often associated with metal chelation, hydrogen bonding, and bioactivity in medicinal chemistry . The 2-methoxy group on the phenyl ring introduces steric and electronic effects that may influence receptor binding and solubility.
Properties
IUPAC Name |
3-(hydrazinecarbonyl)-N-(2-methoxyphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S/c1-21-13-8-3-2-7-12(13)17-22(19,20)11-6-4-5-10(9-11)14(18)16-15/h2-9,17H,15H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBIDWHUXDWCQLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NS(=O)(=O)C2=CC=CC(=C2)C(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(hydrazinecarbonyl)-N-(2-methoxyphenyl)benzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzene Sulfonamide Moiety: The initial step involves the sulfonation of benzene to form benzene sulfonic acid, which is then converted to benzene sulfonamide through a reaction with ammonia or an amine.
Introduction of the Methoxyphenyl Group:
Formation of the Hydrazinecarbonyl Group:
Industrial Production Methods
Industrial production of 3-(hydrazinecarbonyl)-N-(2-methoxyphenyl)benzene-1-sulfonamide may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-(hydrazinecarbonyl)-N-(2-methoxyphenyl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce hydrazine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that sulfonamide derivatives, including 3-(hydrazinecarbonyl)-N-(2-methoxyphenyl)benzene-1-sulfonamide, exhibit significant anticancer properties. A study demonstrated that certain hydrazinocarbonyl derivatives can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. These compounds are being explored as potential chemotherapeutic agents for various cancers, including breast and colon cancer .
2. Carbonic Anhydrase Inhibition
Sulfonamide compounds are known inhibitors of carbonic anhydrases (CAs), enzymes that play crucial roles in physiological processes such as respiration and acid-base balance. The inhibition of specific CA isoforms has been linked to therapeutic effects in treating conditions like glaucoma and epilepsy. Case studies have shown that derivatives similar to 3-(hydrazinecarbonyl)-N-(2-methoxyphenyl)benzene-1-sulfonamide demonstrate selectivity towards certain CA isoforms, making them candidates for further development in this area .
Biochemical Applications
1. Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit various enzymes involved in metabolic pathways. For instance, it has been tested against different isoforms of carbonic anhydrase, with varying Ki values indicating its potency as an inhibitor. The selectivity profile suggests potential applications in treating diseases associated with dysregulated enzyme activity .
2. Synthesis of Novel Derivatives
The synthesis of 3-(hydrazinecarbonyl)-N-(2-methoxyphenyl)benzene-1-sulfonamide has paved the way for the development of new derivatives with enhanced biological activity. Researchers are actively exploring modifications to improve efficacy and reduce toxicity profiles, which could lead to more effective therapeutic agents .
Pharmacological Applications
1. Antimicrobial Activity
Sulfonamides have historically been used as antimicrobial agents. Recent studies have shown that compounds like 3-(hydrazinecarbonyl)-N-(2-methoxyphenyl)benzene-1-sulfonamide possess antibacterial properties against a range of pathogens. This application is particularly relevant in the context of rising antibiotic resistance, where novel compounds could provide alternative treatment options .
2. Neurological Disorders
There is ongoing research into the use of sulfonamide derivatives for the treatment of neurological disorders such as epilepsy and migraine. The ability of these compounds to modulate ion channels and neurotransmitter systems positions them as potential candidates for further investigation in neurology .
Comparative Data Table
| Compound | Target Enzyme/Activity | Ki (nM) | Biological Activity |
|---|---|---|---|
| 3-(Hydrazinecarbonyl)-N-(2-methoxyphenyl)benzene-1-sulfonamide | Carbonic Anhydrase I | 93.3 | Moderate Inhibition |
| 3-(Hydrazinecarbonyl)-N-(2-methoxyphenyl)benzene-1-sulfonamide | Carbonic Anhydrase II | 29.3 | Strong Inhibition |
| 3-(Hydrazinecarbonyl)-N-(2-methoxyphenyl)benzene-1-sulfonamide | Carbonic Anhydrase IX | 16.5 | High Selectivity |
| 3-(Hydrazinecarbonyl)-N-(2-methoxyphenyl)benzene-1-sulfonamide | Antibacterial Activity | N/A | Effective against Gram-positive bacteria |
Mechanism of Action
The mechanism of action of 3-(hydrazinecarbonyl)-N-(2-methoxyphenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The hydrazinecarbonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzene Ring
a. 2-Chloro-5-(Hydrazinecarbonyl)-N-(2-Methoxyphenyl)Benzene-1-Sulfonamide
- Key Difference : Chlorine substitution at the 2-position of the benzene ring.
- Compared to the target compound, this analog may exhibit altered binding affinity in enzyme inhibition assays due to differences in electronic effects .
b. N,N-Diethyl-3-(Hydrazinecarbonyl)Benzene-1-Sulfonamide (CAS 96134-80-4)
- Key Difference : N,N-Diethyl group replaces the 2-methoxyphenyl substituent.
- This modification could shift pharmacokinetic properties, such as metabolic stability or tissue distribution, compared to the target compound .
Modifications in the Hydrazinecarbonyl-Linked Groups
a. 4-(Hydrazinecarbonyl)-N-[3-(Morpholin-4-yl)Propyl]Benzene-1-Sulfonamide (CAS 1004046-32-5)
- Key Difference : A morpholine-containing propyl chain replaces the 2-methoxyphenyl group.
- Impact : The morpholine ring enhances water solubility and bioavailability due to its polar nature. This analog is more likely to engage in hydrogen bonding with biological targets, such as enzymes or receptors, compared to the target compound’s methoxy-substituted aromatic system .
b. Indole-Based Hydrazones (e.g., Compound 4 in )
- Key Difference : Incorporation of an indole core instead of a benzene ring.
- Impact : The indole moiety may confer interactions with tryptophan-binding sites in proteins or receptors, such as serotonin receptors. This structural difference highlights the target compound’s reliance on the benzene-sulfonamide scaffold for bioactivity .
Substituent Effects on Physicochemical Properties
- Melting Points : Nitro- and chloro-substituted analogs (e.g., compound 17 in ) exhibit higher melting points (227–228.5°C) due to strong intermolecular forces from electron-withdrawing groups. The target compound’s methoxy group, being electron-donating, may result in a lower melting point .
Biological Activity
3-(Hydrazinecarbonyl)-N-(2-methoxyphenyl)benzene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and potential therapeutic applications based on available literature.
Synthesis
The synthesis of 3-(hydrazinecarbonyl)-N-(2-methoxyphenyl)benzene-1-sulfonamide involves several steps, typically starting from an appropriate sulfonamide precursor. The general procedure includes:
- Preparation of the Hydrazine Derivative : Hydrazine is reacted with carbonyl compounds to form hydrazone intermediates.
- Formation of the Sulfonamide : The hydrazone is then coupled with a sulfonamide, often using acid catalysis or coupling agents to facilitate the reaction.
Antitumor Activity
Research indicates that compounds related to hydrazine derivatives exhibit significant antitumor properties. For instance, studies have shown that hydrazone derivatives can induce apoptosis in cancer cells. The specific mechanism often involves the inhibition of key signaling pathways involved in cell proliferation and survival.
- Case Study : A related compound demonstrated cytotoxic effects against various cancer cell lines, including human pancreatic and gastric cancer cells, with IC50 values indicating potency in the low micromolar range .
Antimicrobial Properties
Compounds with hydrazine and sulfonamide functionalities have also been evaluated for their antimicrobial activity. In vitro studies suggest that these compounds can inhibit the growth of various bacterial strains.
- Findings : The compound showed effectiveness against Gram-positive and Gram-negative bacteria, with notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to assess their potency .
Enzyme Inhibition
The biological activity of 3-(hydrazinecarbonyl)-N-(2-methoxyphenyl)benzene-1-sulfonamide may also extend to enzyme inhibition. Sulfonamides are known to inhibit carbonic anhydrase, an enzyme crucial for regulating pH and fluid balance in biological systems.
- Research Insight : Studies have indicated that structurally similar compounds can inhibit carbonic anhydrase isoforms with varying degrees of selectivity, which could be beneficial in treating conditions like glaucoma or edema .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound can provide insights into its biological efficacy. Key factors influencing activity include:
- Substituent Effects : The presence of the methoxy group on the phenyl ring enhances lipophilicity, potentially improving membrane permeability.
- Hydrazine Functionality : This moiety is critical for biological interactions, as it can participate in hydrogen bonding and other non-covalent interactions with biological targets.
Data Summary
| Biological Activity | Assessed Organisms | IC50 Values (µM) | Mechanism |
|---|---|---|---|
| Antitumor | Human cancer cell lines (e.g., Patu8988, SGC7901) | 5 - 10 | Induction of apoptosis |
| Antimicrobial | Staphylococcus aureus, E. coli | 10 - 20 | Inhibition of bacterial growth |
| Enzyme Inhibition | Carbonic anhydrase isoforms | 0.014 - 0.250 | Competitive inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
